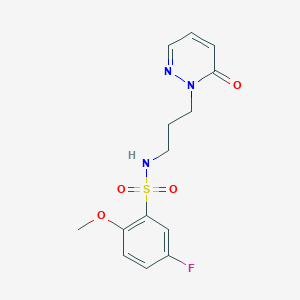
5-fluoro-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamides are a prominent class of compounds with diverse applications in medicinal chemistry due to their biological activities. The specific chemical structure of “5-fluoro-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide” indicates its potential for unique chemical reactivity and interactions due to the presence of fluoro, methoxy, and pyridazinyl groups attached to the benzenesulfonamide core.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves nucleophilic substitution reactions, amidation, or coupling reactions under various conditions. For instance, a related study on the synthesis of benzenesulfonamides involves the Knoevenagel condensation and radical initiation processes, indicating a potential pathway for synthesizing similar complex molecules (Kharas et al., 2017).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is critical in determining their chemical and physical properties. Crystallographic studies provide insights into the molecular arrangements, bond lengths, angles, and interactions within the crystal lattice, which can influence the compound's reactivity and interaction with biological targets. For example, the crystal structure analysis of similar benzenesulfonamide compounds reveals specific intermolecular interactions and molecular geometries that could be relevant to understanding the compound (Sreenivasa et al., 2014).
Chemical Reactions and Properties
Benzenesulfonamides undergo various chemical reactions, including electrophilic substitutions, due to the electron-withdrawing nature of the sulfonamide group. This characteristic might influence the compound's reactivity towards nucleophiles or its ability to undergo further functionalization. The introduction of fluorine atoms into the molecule can significantly alter its chemical reactivity and electronic properties, potentially enhancing its binding affinity to biological targets (Wang et al., 2018).
Applications De Recherche Scientifique
Cyclooxygenase Inhibition and Anti-inflammatory Activity
One significant area of research involving similar benzenesulfonamide derivatives focuses on their ability to inhibit cyclooxygenase enzymes, specifically COX-2, which plays a crucial role in inflammation and pain. A study demonstrated that certain 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety exhibit selective COX-2 inhibition, offering a pathway for developing new anti-inflammatory drugs. This research highlights the compound's potential in treating conditions associated with COX-2, such as arthritis and acute pain, through the synthesis of novel molecules like 3-fluoro-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl]-1-benzenesulfonamide, which showed promising pharmacokinetic properties and in vivo anti-inflammatory activity (M. Pal et al., 2003).
Photodynamic Therapy for Cancer Treatment
Another research direction involves the compound's utility in photodynamic therapy (PDT) for cancer treatment. Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, demonstrating high singlet oxygen quantum yields, a critical factor for the effectiveness of PDT. These properties suggest the compound's applicability in developing photosensitizers that can be activated to kill cancer cells selectively, marking a promising approach for treating various cancers (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Enantioselective Synthesis
Research into the synthesis of enantioselectively fluorinated compounds has also been conducted, with benzenesulfonamide derivatives serving as key intermediates. The development of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) improved enantioselectivity in the synthesis of fluorinated molecules, which are valuable in medicinal chemistry for their pharmacological properties. This approach offers a pathway for creating more effective and selective drugs by enhancing their molecular architecture (H. Yasui et al., 2011).
Propriétés
IUPAC Name |
5-fluoro-2-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-22-12-6-5-11(15)10-13(12)23(20,21)17-8-3-9-18-14(19)4-2-7-16-18/h2,4-7,10,17H,3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSXWABYEKVHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

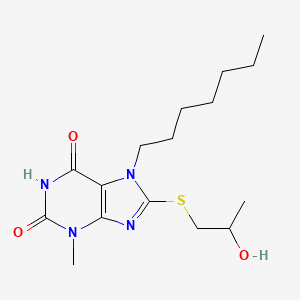
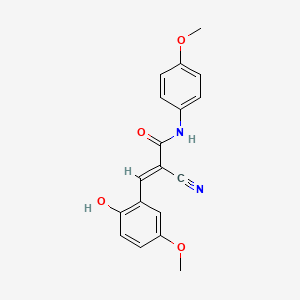
![(4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2492699.png)
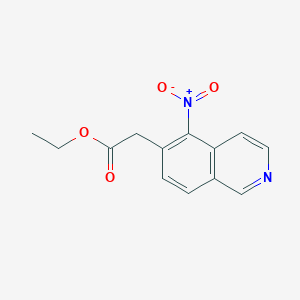
![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2492703.png)
![[1-(3-Methoxyanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2492705.png)
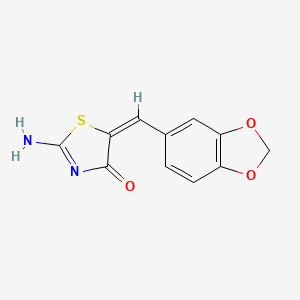
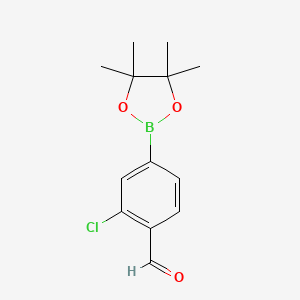
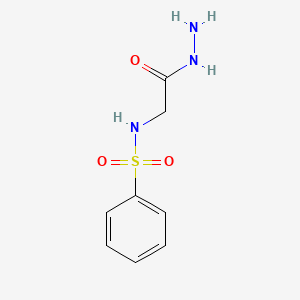

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2492716.png)
![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)
![4-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2492719.png)
